molecular formula C17H19ClN4O4S B2713692 5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1210141-38-0

5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2713692
CAS No.: 1210141-38-0
M. Wt: 410.87
InChI Key: NZYQMOGPVQEXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a carboxamide group, a methylsulfanyl group, and a chlorinated phenyl ring with dimethylcarbamoyl and dimethoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the pyrimidine intermediate with an appropriate amine or amide reagent.

    Substitution reactions:

    Dimethylcarbamoylation and dimethoxylation: These steps involve the reaction of the intermediate compound with dimethylcarbamoyl chloride and methoxy reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interfering with DNA or RNA synthesis: Inhibiting the replication of microorganisms or cancer cells.

    Inducing oxidative stress: Leading to cell death in targeted cells.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the dimethylcarbamoyl and dimethoxy substituents.

    N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the chlorine atom on the phenyl ring.

Uniqueness

5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4S/c1-22(2)16(24)9-6-12(25-3)13(26-4)7-11(9)20-15(23)14-10(18)8-19-17(21-14)27-5/h6-8H,1-5H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYQMOGPVQEXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1NC(=O)C2=NC(=NC=C2Cl)SC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.